molecular formula C11H12O2 B8625937 2-phenoxy-3,4-dihydro-2H-pyran CAS No. 2720-53-8

2-phenoxy-3,4-dihydro-2H-pyran

Cat. No. B8625937
Key on ui cas rn: 2720-53-8
M. Wt: 176.21 g/mol
InChI Key: YTYZQQAAOXLLCL-UHFFFAOYSA-N
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Patent
US05380881

Procedure details

45 g (375 mmol) of phenylvinyl ether, 21 g (375 mmol) of acrolein and 0.66 g (6 mmol) of hydroquinone are reacted in a pressure reactor for 1 h at 185° C. After cooling, 2-phenoxy-3,4-dihydro-2H-pyran is isolated by distillation at 80° C./0.0267 kPa in a yield of 30.2 g (172 mmol; 46%) as a clear liquid.
Quantity
45 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH:8]=[CH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:10]([CH:12]=[CH2:13])=[O:11].C1(C=CC(O)=CC=1)O>>[O:7]([CH:8]1[CH2:9][CH2:13][CH:12]=[CH:10][O:11]1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC=C
Name
acrolein
Quantity
21 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
0.66 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1OC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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